molecular formula C15H11N2NaO2 B7782966 CID 12425

CID 12425

Cat. No. B7782966
M. Wt: 274.25 g/mol
InChI Key: FJPYVLNWWICYDW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 12425 is a useful research compound. Its molecular formula is C15H11N2NaO2 and its molecular weight is 274.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible and Spatiotemporal Control of Protein Function in Cells

    CID techniques have been used to study various biological processes with precision and resolution. They have applications in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation

    The development of proteolysis-targeting chimera-based scalable CID platforms for inducible gene regulation and gene editing. These systems can fine-tune gene expression and multiplex biological signals (Ma et al., 2023).

  • Resolving Problems in Cell Biology with CID

    CID has helped solve numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. Recent advances include improved specificity in CID action and novel substrates for manipulating multiple systems in a cell (DeRose, Miyamoto, & Inoue, 2013).

  • Reversible Control of Protein Localization Using Photocaged-Photocleavable Chemical Dimerizer

    CID has been utilized for controlling protein-protein interactions in living cells, especially in studying cell signaling networks (Aonbangkhen et al., 2018).

  • Water Use Efficiency and Productivity of Barley

    The application of carbon isotope discrimination (CID) as a selection criterion for improving water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).

  • Methodological Challenges in Studying Child and Adolescent Development

    Evaluation of research methods and techniques in developmental research, including the use of unsupervised and supervised machine learning and directed acyclical graphs (Hamaker, Mulder, & van IJzendoorn, 2020).

  • Background Subtraction in High-Resolution LC/MS Data

    Application of a background subtraction algorithm in liquid chromatography/mass spectrometry (LC/MS) for clean product ion spectra from nonselective CID experiments (Zhang et al., 2009).

  • Synthesis and Activity of Bivalent FKBP12 Ligands for Regulated Dimerization of Proteins

    Development of small-molecule CIDs to control dimerization of engineered FKBP12-containing fusion proteins, with potential medical applications (Keenan et al., 1998).

properties

IUPAC Name

sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPYVLNWWICYDW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.